PXR Activation Profile: Agonist vs. Antagonist Switch
In transient transfection assays using human PXR, coumestrol diacetate (25 µM) increased basal reporter expression and did **not** antagonize rifampicin‑mediated PXR activation (P > 0.08), whereas the parent coumestrol (25 µM) acted as a genuine PXR antagonist, significantly blocking rifampicin‑induced activation [1]. This qualitative functional switch—from antagonist to agonist/neutral ligand—is driven solely by acetylation of the 3‑ and 9‑hydroxyl groups.
| Evidence Dimension | Human PXR antagonism of rifampicin (10 µM) activation |
|---|---|
| Target Compound Data | Coumestrol diacetate (25 µM): no significant antagonism (P > 0.08 vs. rifampicin alone) |
| Comparator Or Baseline | Coumestrol (25 µM): significant antagonism of rifampicin‑induced PXR activation |
| Quantified Difference | Qualitative on/off antagonism; coumestrol diacetate lacks PXR antagonist activity exhibited by coumestrol. |
| Conditions | CV‑1 cells co‑transfected with human PXR expression plasmid and XREM‑tk‑luciferase reporter; 43 h drug treatment; three independent assays performed in triplicate. |
Why This Matters
Investigators requiring a coumestan scaffold without PXR antagonist liability—e.g., for selective ER modulation or metabolic gene regulation studies—must select the diacetate rather than coumestrol, as the parent compound would confound PXR‑dependent readouts.
- [1] Wang H, Li H, Moore LB, et al. The phytoestrogen coumestrol is a naturally occurring antagonist of the human pregnane X receptor. Mol Endocrinol. 2008;22(4):838-857. doi:10.1210/me.2007-0534 View Source
